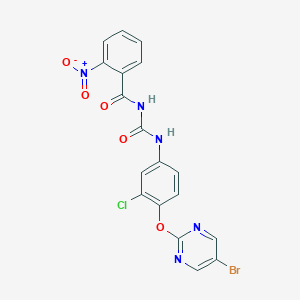

N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de HO-221 implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Les étapes clés incluent :

Bromation : L'étape initiale implique la bromation du 2-pyrimidinyloxy pour introduire un atome de brome en position 5.

Chloration : L'étape suivante est la chloration de la 3-chlorophénylamine.

Réaction de couplage : Le dérivé de pyrimidine bromé est ensuite couplé à la phénylamine chlorée dans des conditions spécifiques pour former l'intermédiaire souhaité.

Nitrobenzoylation : Enfin, l'intermédiaire subit une nitrobenzoylation pour produire HO-221.

Méthodes de production industrielle

La production industrielle de HO-221 suit des voies de synthèse similaires, mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à flux continu et de systèmes automatisés pour assurer un rendement élevé et une pureté optimale. Les conditions de réaction sont soigneusement contrôlées afin de minimiser les sous-produits et d'assurer une qualité constante.

Analyse Des Réactions Chimiques

Types de réactions

HO-221 subit plusieurs types de réactions chimiques, notamment :

Oxydation : HO-221 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le groupe nitro dans HO-221 peut être réduit en un groupe amine en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.

Substitution : HO-221 peut subir des réactions de substitution nucléophile, en particulier aux positions brome et chlore.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec du palladium sur charbon (Pd/C) ou du borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique pour substituer les atomes d'halogène.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de HO-221 avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leurs activités biologiques.

Applications De Recherche Scientifique

HO-221 a une large gamme d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : HO-221 est utilisé comme composé modèle pour étudier l'inhibition de l'ADN polymérase α et ses effets sur la réplication de l'ADN.

Biologie : Il est utilisé dans les études du cycle cellulaire pour comprendre son rôle dans l'arrêt de la progression du cycle cellulaire en phase G1-S.

Industrie : Les propriétés uniques du composé en font un candidat pour le développement de nouveaux médicaments anticancéreux.

Mécanisme d'action

HO-221 exerce ses effets principalement en inhibant l'ADN polymérase α, une enzyme essentielle à la réplication de l'ADN. Cette inhibition est non compétitive par rapport à la désoxycytidine triphosphate (dCTP), ce qui signifie que HO-221 se lie à un site différent de l'enzyme par rapport au substrat. Cette liaison empêche l'enzyme de synthétiser de nouvelles brins d'ADN, ce qui arrête la division cellulaire et conduit à la mort cellulaire .

Mécanisme D'action

HO-221 exerts its effects primarily by inhibiting DNA polymerase α, an enzyme essential for DNA replication. This inhibition is non-competitive with respect to deoxycytidine triphosphate (dCTP), meaning that HO-221 binds to a different site on the enzyme than the substrate. This binding prevents the enzyme from synthesizing new DNA strands, thereby halting cell division and leading to cell death .

Comparaison Avec Des Composés Similaires

HO-221 est unique par rapport aux autres dérivés de benzoylphénylurée en raison de son inhibition spécifique de l'ADN polymérase α. Des composés similaires comprennent :

Aphidicoline : Un autre inhibiteur de l'ADN polymérase α, mais il entre en compétition avec le dCTP pour la liaison.

Ara-CTP (1-β-D-arabinofuranosylcytosine-5′-triphosphate) : Un inhibiteur sélectif de l'ADN polymérase α, mais avec un mécanisme d'action différent.

Anthracyclines : Ces composés s'intercalent dans l'ADN et inhibent la topoisomérase II, affectant la réplication et la transcription de l'ADN.

L'inhibition non compétitive de HO-221 et son activité antitumorale à large spectre en font un composé précieux pour de futures recherches et des applications thérapeutiques potentielles .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !

Propriétés

IUPAC Name |

N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClN5O5/c19-10-8-21-18(22-9-10)30-15-6-5-11(7-13(15)20)23-17(27)24-16(26)12-3-1-2-4-14(12)25(28)29/h1-9H,(H2,23,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXWMGOTZJGIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146979 | |

| Record name | N-(4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105128-93-6 | |

| Record name | N-[[[4-[(5-Bromo-2-pyrimidinyl)oxy]-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105128-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105128936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

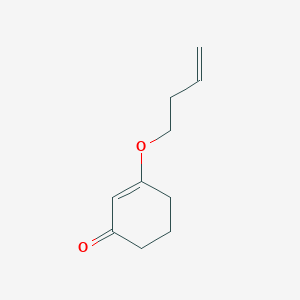

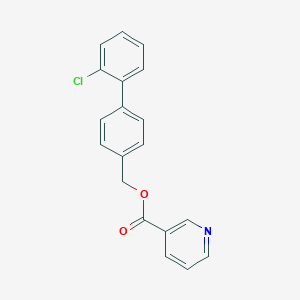

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

![4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene](/img/structure/B8840.png)

![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)